2-(Benzyloxy)-decachloro-octahydro-1,3,4-metheno-2H-cyclobuta(CD)pentalen-2-OL
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Overview
Description
2-(Benzyloxy)-decachloro-octahydro-1,3,4-metheno-2H-cyclobuta(CD)pentalen-2-OL is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a benzyloxy group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. The production process must be carefully monitored to maintain the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-decachloro-octahydro-1,3,4-metheno-2H-cyclobuta(CD)pentalen-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can remove chlorine atoms or modify the benzyloxy group.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield various chlorinated alcohols, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
2-(Benzyloxy)-decachloro-octahydro-1,3,4-metheno-2H-cyclobuta(CD)pentalen-2-OL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying chlorinated hydrocarbons.
Biology: The compound’s biological activity is of interest in toxicology studies, particularly its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antitumor agent.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-decachloro-octahydro-1,3,4-metheno-2H-cyclobuta(CD)pentalen-2-OL involves its interaction with specific molecular targets. The compound can bind to cellular proteins and enzymes, disrupting normal cellular functions. The pathways involved may include oxidative stress and interference with signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Kepone® (decachloroctahydro-1,3,4-metheno-2H-cyclobuta(CD)pentalen-2-one): Similar in structure but differs in the presence of a ketone group instead of the benzyloxy group.
HRS-1243 (1, la,3,3a,4,5,5,5a,5b,6-decachloro-2-(2,3-dehydroxypropoxy)octahydro-1,3,4-metheno-2H-cyclobuta(CD)pentalen-2-ol): Another chlorinated compound with different substituents.
Uniqueness
The uniqueness of 2-(Benzyloxy)-decachloro-octahydro-1,3,4-metheno-2H-cyclobuta(CD)pentalen-2-OL lies in its specific combination of chlorine atoms and the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
98563-97-4 |
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Molecular Formula |
C17H8Cl10O2 |
Molecular Weight |
598.8 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9,10,10-decachloro-5-phenylmethoxypentacyclo[5.3.0.02,6.03,9.04,8]decan-5-ol |
InChI |
InChI=1S/C17H8Cl10O2/c18-8-9(19)13(23)11(21)10(20,12(8,22)16(13,26)27)14(8,24)17(28,15(9,11)25)29-6-7-4-2-1-3-5-7/h1-5,28H,6H2 |
InChI Key |
AWXDAOKALVZBRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2(C3(C4(C5(C2(C6(C3(C4(C(C56Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
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